N-BOC-L-HOMOSERINE METHYL ESTER
Overview
Description
N-BOC-L-HOMOSERINE METHYL ESTER is a chiral compound that belongs to the class of β-hydroxy acids This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Mechanism of Action
Target of Action
It is often used as a reagent in biochemical studies to stimulate oxide exchange
Mode of Action
The compound is used for the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .
Biochemical Pathways
The compound plays a crucial role in the protection and deprotection of functional groups, which is a fundamental process in synthetic chemistry .
Pharmacokinetics
The compound is generally stable and relatively safe under normal use conditions .
Result of Action
The result of the action of N-BOC-L-HOMOSERINE METHYL ESTER is the protection of amines, which is crucial due to their presence in various biologically active compounds . The compound achieves selective N-Boc protection in excellent isolated yield .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally stable and relatively safe under normal use conditions . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-L-HOMOSERINE METHYL ESTER typically involves the protection of the amino group using the Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BOC-L-HOMOSERINE METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-BOC-L-HOMOSERINE METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a hydroxyl group.
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid: Similar in structure but with a methyl group instead of a hydroxyl group.
Uniqueness
N-BOC-L-HOMOSERINE METHYL ESTER is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441781 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-11-7 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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